molecular formula C11H15N3O6S2 B6068131 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B6068131
M. Wt: 349.4 g/mol
InChI Key: YYZIUOWYKDXGAL-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a chemical compound that features a piperazine ring substituted with a methylsulfonyl group and a 3-nitrophenylsulfonyl group

Properties

IUPAC Name

1-methylsulfonyl-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6S2/c1-21(17,18)12-5-7-13(8-6-12)22(19,20)11-4-2-3-10(9-11)14(15)16/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZIUOWYKDXGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine, methylsulfonyl chloride, and 3-nitrophenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Synthetic Route:

Chemical Reactions Analysis

1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can be compared with other similar compounds such as:

    1-(methylsulfonyl)piperazine: Lacks the 3-nitrophenylsulfonyl group, resulting in different chemical and biological properties.

    4-[(3-nitrophenyl)sulfonyl]piperazine:

    1-(ethylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine: The ethylsulfonyl group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its dual sulfonyl substitution, which imparts distinct chemical reactivity and potential for diverse applications in scientific research.

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